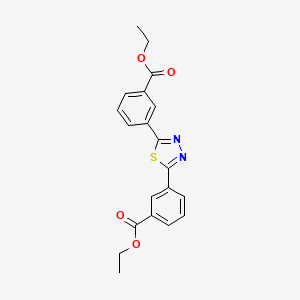
Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate typically involves the reaction of diethyl benzoylacetate with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ester groups can be hydrolyzed to carboxylic acids or converted to other ester derivatives through transesterification
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Acidic or basic conditions can be employed for hydrolysis, while alcohols and acid catalysts are used for transesterification
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids or different ester derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Industry: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These include compounds such as 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-thiadiazole-2,5-dithiol
Benzoyl Derivatives: Compounds like diethyl benzoylacetate and its analogs
Uniqueness
Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is unique due to its specific structure, which combines the 1,3,4-thiadiazole ring with ester functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C20H18N2O4S |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
ethyl 3-[5-(3-ethoxycarbonylphenyl)-1,3,4-thiadiazol-2-yl]benzoate |
InChI |
InChI=1S/C20H18N2O4S/c1-3-25-19(23)15-9-5-7-13(11-15)17-21-22-18(27-17)14-8-6-10-16(12-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
FQDOTHGXJYRZPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NN=C(S2)C3=CC(=CC=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


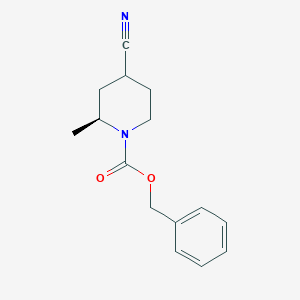

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)

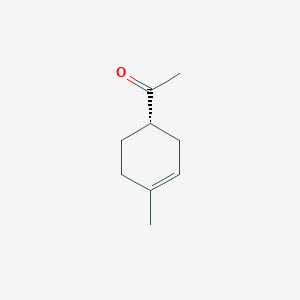

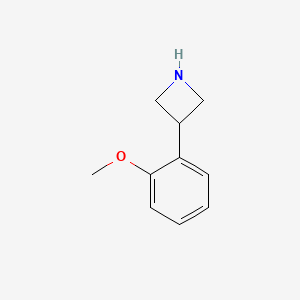
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
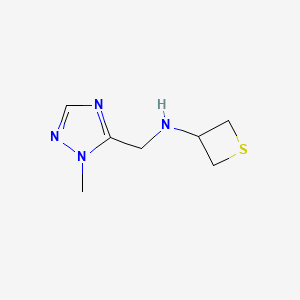
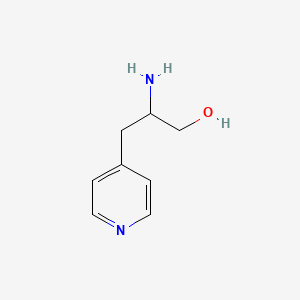
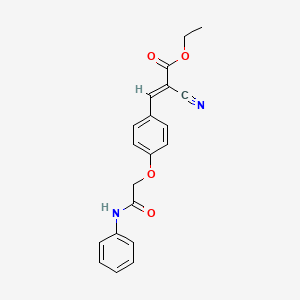

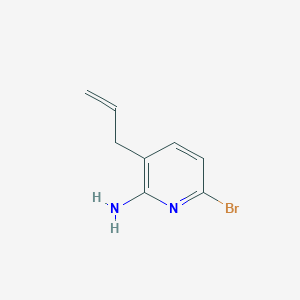
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
